![molecular formula C9H17NO B13167187 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)
4-(2-Aminoethyl)spiro[2.4]heptan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)spiro[2.4]heptan-4-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by its unique spiro structure, which consists of a heptane ring fused to a spiro center with an aminoethyl group attached. It is primarily used for research purposes in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol typically involves the reaction of spiro[2.4]heptan-4-one with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)spiro[2.4]heptan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
4-(2-Aminoethyl)spiro[2.4]heptan-4-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and enzyme inhibition. Further research is needed to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]heptan-4-ol: A related compound with a similar spiro structure but lacking the aminoethyl group.
Spiro[2.4]heptane: A simpler spiro compound without the hydroxyl or aminoethyl groups.
Uniqueness
4-(2-Aminoethyl)spiro[2.4]heptan-4-ol is unique due to its combination of a spiro structure with both hydroxyl and aminoethyl functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
7-(2-aminoethyl)spiro[2.4]heptan-7-ol |
InChI |
InChI=1S/C9H17NO/c10-7-6-9(11)3-1-2-8(9)4-5-8/h11H,1-7,10H2 |
Clé InChI |
NTGBZEOMOCBVFR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2)C(C1)(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




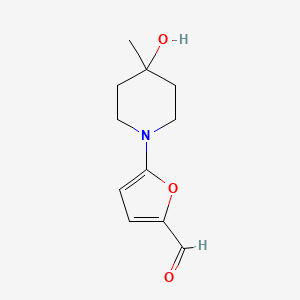

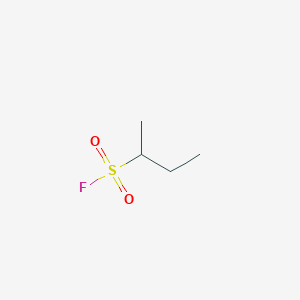
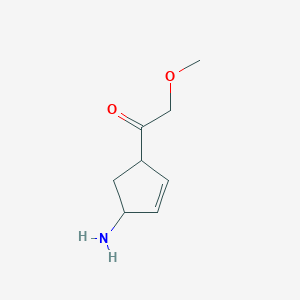
![({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene](/img/structure/B13167128.png)

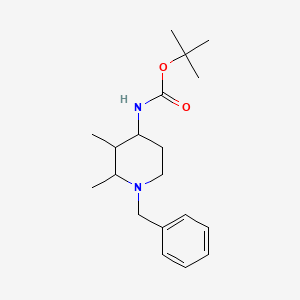
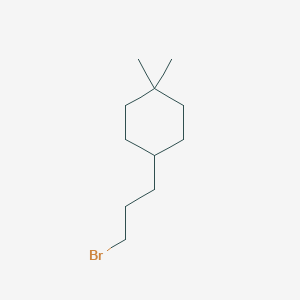
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)



